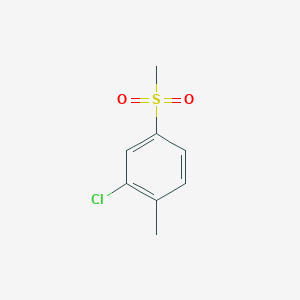

2-Chloro-1-methyl-4-(methylsulfonyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-methyl-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIYSPGAOWANSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453441 | |

| Record name | 2-Chloro-4-(methanesulfonyl)-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1671-18-7 | |

| Record name | 2-Chloro-1-methyl-4-(methylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1671-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-methyl-4-(methylsulfonyl)-benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-(methanesulfonyl)-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1-methyl-4-(methylsulfonyl)-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1-methyl-4-(methylsulfonyl)benzene (CAS 1671-18-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known applications of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, a key intermediate in various chemical syntheses.

Core Compound Properties

This compound is an organic compound with the molecular formula C₈H₉ClO₂S.[1] It is also known by several synonyms, including 2-Chloro-4-(methylsulfonyl)toluene and 3-Chloro-4-methylphenyl methyl sulfone.[2] This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[3][4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These values have been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1671-18-7 | [1] |

| Molecular Formula | C₈H₉ClO₂S | [1] |

| Molecular Weight | 204.67 g/mol | [4] |

| Appearance | Colorless to pale yellow solid or liquid | - |

| Melting Point | 95-96 °C | [4] |

| Boiling Point | 351.0 ± 42.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 166.1 ± 27.9 °C | [4] |

| Refractive Index | 1.535 | [4] |

| Vapor Pressure | 0 mmHg at 25°C | [4] |

| Solubility | Information not available | - |

Spectroscopic Data

Detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) profiles for this compound, are often available from commercial suppliers upon request.[5]

Synthesis and Experimental Protocols

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound.

References

Technical Guide: Physicochemical Properties of 3-Chloro-4-methylphenyl methyl sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Chloro-4-methylphenyl methyl sulfone. The information is presented to support research, development, and quality control activities involving this compound.

Core Physicochemical Data

Quantitative data for 3-Chloro-4-methylphenyl methyl sulfone (CAS No. 1671-18-7), also known as 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO₂S | [1] |

| Molecular Weight | 204.67 g/mol | [1][2] |

| Melting Point | 95-96 °C | [2] |

| Boiling Point | 351.0 ± 42.0 °C (Predicted) | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 166.1 ± 27.9 °C | [1] |

| LogP | 1.92 | [1] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |

| Index of Refraction | 1.553 | [1] |

Synthesis Workflow

The following diagram illustrates a common synthetic route for 3-Chloro-4-methylphenyl methyl sulfone.

Caption: Synthesis workflow for 3-Chloro-4-methylphenyl methyl sulfone.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 3-Chloro-4-methylphenyl methyl sulfone are provided below.

Synthesis of 3-Chloro-4-methylphenyl methyl sulfone

This protocol is adapted from a known synthetic method.

Materials:

-

4-Methylsulfonyltoluene

-

98% Sulfuric Acid

-

Chlorine gas

Procedure:

-

In a suitable reaction vessel, charge 4-methylsulfonyltoluene and 98% sulfuric acid.

-

Stir the mixture and maintain the temperature at 52°C.

-

Bubble chlorine gas through the solution.

-

Monitor the progress of the reaction by gas chromatography.

-

Once the reaction is complete, stop the flow of chlorine gas.

-

Cool the reaction mixture and hydrolyze it by carefully adding water.

-

Filter the resulting solid precipitate.

-

Wash the solid with water to remove any remaining acid and impurities.

-

Dry the purified solid to obtain 3-Chloro-4-methylphenyl methyl sulfone.

Physicochemical Characterization

Melting Point Determination: The melting point can be determined using a standard capillary melting point apparatus.

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point. For a pure crystalline solid, this range is typically narrow.

Solubility Determination: A general protocol for determining the solubility of a solid in a given solvent is as follows:

-

Add a known mass of the compound to a known volume of the solvent at a specific temperature.

-

Stir the mixture for a prolonged period to ensure equilibrium is reached.

-

If all the solid dissolves, add more solute until a saturated solution is formed (i.e., excess solid remains).

-

Filter the saturated solution to remove the excess solid.

-

Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid to determine the concentration of the solute.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. The chemical shifts, splitting patterns, and integration values will provide information about the molecular structure.

-

-

Infrared (IR) Spectroscopy:

-

Prepare the sample, typically as a KBr pellet or a mull.

-

Obtain the IR spectrum using an FTIR spectrometer.

-

Characteristic absorption bands for the sulfone group (S=O stretching), C-Cl bond, and aromatic C-H bonds are expected. The FT-IR spectra of methyl phenyl sulfone can be compared to the corresponding sulfoxide and sulfide.

-

-

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography.

-

Obtain the mass spectrum. The molecular ion peak will confirm the molecular weight, and the fragmentation pattern can provide further structural information. Mass spectra of some sulfinate esters and sulfones have been found to be distinctively different from their isomeric counterparts.

-

Note on Spectral Data: Specific experimental ¹H NMR, ¹³C NMR, IR, and mass spectra for 3-Chloro-4-methylphenyl methyl sulfone are not widely available in public databases. Analysis of related compounds such as methyl phenyl sulfone can provide an indication of the expected spectral features. For instance, the NIST WebBook provides IR and mass spectra for methyl phenyl sulfone.

References

Spectral Analysis of 2-Chloro-4-(methylsulfonyl)toluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 2-Chloro-4-(methylsulfonyl)toluene. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectral data based on the analysis of analogous compounds. The guide also includes standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental for the structural elucidation and characterization of this and similar organic molecules.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-Chloro-4-(methylsulfonyl)toluene. These predictions are derived from the known spectral properties of structurally related compounds, primarily 4-chlorotoluene and methylsulfonylbenzene.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.7 | d | ~8.0 |

| H-5 | 7.8 - 8.0 | dd | ~8.0, ~2.0 |

| H-6 | 7.9 - 8.1 | d | ~2.0 |

| -CH₃ (toluene) | 2.5 - 2.7 | s | - |

| -CH₃ (sulfonyl) | 3.0 - 3.2 | s | - |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 138 - 142 |

| C-2 (C-Cl) | 135 - 139 |

| C-3 | 128 - 132 |

| C-4 (C-SO₂) | 140 - 144 |

| C-5 | 127 - 131 |

| C-6 | 125 - 129 |

| -CH₃ (toluene) | 20 - 23 |

| -CH₃ (sulfonyl) | 43 - 46 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aliphatic, -CH₃) | 2975 - 2850 | Medium to Weak |

| C=C (aromatic) | 1600 - 1450 | Medium to Weak |

| S=O (sulfonyl, asymmetric) | 1350 - 1300 | Strong |

| S=O (sulfonyl, symmetric) | 1165 - 1120 | Strong |

| C-Cl | 800 - 600 | Strong |

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data

| m/z | Predicted Identity | Notes |

| 204/206 | [M]⁺ | Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine. |

| 189/191 | [M - CH₃]⁺ | Loss of a methyl group from the sulfonyl or toluene moiety. |

| 125/127 | [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl radical. This is a common fragmentation pathway for aryl methyl sulfones. |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic fragment from toluene derivatives. |

| 79 | [SO₂CH₃]⁺ | Methylsulfonyl cation. |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-4-(methylsulfonyl)toluene in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each carbon.

-

A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Typical parameters include a spectral width of 0-220 ppm and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Cast a thin film onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the sample in the instrument and record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. Pay attention to the isotopic pattern for chlorine-containing fragments.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of 2-Chloro-4-(methylsulfonyl)toluene.

Caption: Workflow for the synthesis and spectral characterization of 2-Chloro-4-(methylsulfonyl)toluene.

Caption: Logical relationships between spectroscopic techniques and the structural information obtained.

Technical Guide: Solubility Profile of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, a compound of interest in various chemical and pharmaceutical research fields. While a comprehensive literature search did not yield specific quantitative solubility data for this compound in a range of organic solvents, this document provides a detailed framework for determining its solubility. It includes the compound's known physical properties and outlines standardized experimental protocols for solubility assessment.

Physicochemical Properties of this compound

A summary of the available physical and chemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's general behavior and for designing solubility studies.

| Property | Value |

| CAS Number | 1671-18-7 |

| Molecular Formula | C₈H₉ClO₂S |

| Molecular Weight | 204.67 g/mol |

| Melting Point | 95-96 °C |

| Boiling Point | 351.0 ± 42.0 °C (Predicted) |

| Density | 1.283 ± 0.06 g/cm³ (Predicted) |

| Flash Point | 166.1 ± 27.9 °C |

| Vapor Pressure | 0 mmHg at 25°C |

| Refractive Index | 1.535 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound in various organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Principle: The solubility is determined by measuring the mass of the solute that can dissolve in a known mass or volume of a solvent to form a saturated solution at a specific temperature.

Apparatus and Materials:

-

Conical flasks or vials with screw caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Evaporating dish or pre-weighed vials

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Oven

-

This compound (solute)

-

Organic solvents of interest

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a conical flask.

-

Seal the flask and place it in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid at the end of this period confirms that the solution is saturated.

-

Allow the solution to settle, maintaining the temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette and filter it using a syringe filter to remove any undissolved solid particles.

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Weigh the dish/vial with the solution to determine the mass of the solution.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and below the melting point of the solute until a constant weight of the dry solute is achieved.

-

Weigh the dish/vial with the dry solute.

Calculation: The solubility can be expressed in various units, such as g/100 mL or mole fraction.

-

Mass of dissolved solute (m_solute) = (Weight of dish with dry solute) - (Weight of empty dish)

-

Mass of solvent (m_solvent) = (Weight of dish with solution) - (Weight of dish with dry solute)

-

Solubility ( g/100 g solvent) = (m_solute / m_solvent) * 100

UV-Visible Spectrophotometry Method

This method is suitable if the solute has a chromophore that absorbs in the UV-Visible range and the solvent is transparent in that region.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a calibration curve.

Apparatus and Materials:

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

-

Other apparatus as listed for the gravimetric method

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Prepare a Saturated Solution:

-

Follow steps 1-5 of the gravimetric method to prepare a filtered saturated solution.

-

-

Measure Absorbance:

-

Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Determine Concentration:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for solubility determination.

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental crystallographic and detailed conformational analysis data for 2-Chloro-1-methyl-4-(methylsulfonyl)benzene is not publicly available at the time of this writing. This guide provides a comprehensive overview based on established chemical principles, synthesis methodologies, and analytical data from closely related structural analogs.

Introduction

This compound is an aromatic organic compound with the chemical formula C₈H₉ClO₂S.[1] Its structure is characterized by a toluene backbone substituted with a chlorine atom at the 2-position and a methylsulfonyl group at the 4-position. This substitution pattern results in a molecule with potential applications as an intermediate in the synthesis of more complex molecules, including herbicides and pharmaceuticals.[2] Understanding its molecular structure and conformational preferences is crucial for predicting its reactivity, intermolecular interactions, and suitability for various applications.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉ClO₂S | [1] |

| Molecular Weight | 204.67 g/mol | [1] |

| CAS Number | 1671-18-7 | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 85-89 °C | [3] |

| Boiling Point | 351 °C at 760 mmHg (predicted) | [1] |

| Density | 1.283 g/cm³ (predicted) | [1] |

Synthesis

A common synthetic route to this compound involves the chlorination of 4-methylsulfonyltoluene.[2][4]

Experimental Protocol: Chlorination of 4-Methylsulfonyltoluene[2]

Materials:

-

4-methylsulfonyltoluene

-

98% Sulfuric acid

-

Chlorine gas

-

500 mL four-necked flask

-

Stirrer

-

Gas chromatography apparatus

Procedure:

-

To a 500 mL four-necked flask, add 100 g of 4-methylsulfonyltoluene and 156 g of 98% sulfuric acid.

-

Stir the mixture and maintain a controlled reaction temperature of 52°C.

-

Bubble chlorine gas through the mixed solution at a flow rate of 18 m³/h.

-

Monitor the progress of the reaction by gas chromatography.

-

Continue the chlorination until the content of impurities in the reaction system decreases to approximately 1%.

-

Stop the flow of chlorine gas.

-

Hydrolyze the reaction solution and cool it to room temperature.

-

Filter the resulting solid.

-

Wash and refine the solid until the purity of 2-chloro-4-methylsulfonyltoluene is greater than 98%.

-

Dry the final product to obtain approximately 117 g (95.2% molar yield).

Conformational Analysis

In the absence of direct crystallographic data for the title compound, its conformation can be inferred from theoretical principles and data from analogous structures. The key conformational feature is the orientation of the methylsulfonyl group relative to the benzene ring.

The rotation around the C(aryl)-S bond is a key determinant of the overall molecular shape. Theoretical studies on substituted aromatic compounds indicate that the rotational barrier for substituent groups is influenced by electronic effects.[5] For a methylsulfonyl group, which is electron-withdrawing, the rotational barrier is expected to be significant.[5]

Analysis of the crystal structure of a closely related compound, 1-[(4-methylbenzene)sulfonyl]pyrrolidine, reveals that the S=O bonds are not eclipsed with the C-N bonds of the pyrrolidine ring but are in a gauche orientation.[6] While not a direct analog, this suggests that steric and electronic factors favor a non-eclipsed conformation around the S-N bond. It is reasonable to infer a similar preference for a staggered conformation around the C(aryl)-S bond in this compound.

The two most likely low-energy conformations would involve the methyl group of the sulfonyl moiety being either in the plane of the benzene ring or perpendicular to it. The precise orientation will be a balance between steric hindrance from the adjacent methyl and chloro groups on the ring and electronic interactions between the sulfonyl group and the aromatic system. Computational studies on similar molecules would be required to definitively determine the lowest energy conformer.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the two methyl groups. Based on the analysis of toluene and its derivatives, the aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent aromatic protons.[7][8]

-

Aromatic Protons (3H): These would appear in the range of δ 7.0-8.0 ppm. The proton at the 5-position would likely be a doublet, coupled to the proton at the 6-position. The protons at the 3 and 6-positions would also show coupling to each other, resulting in more complex multiplets.

-

Methylsulfonyl Protons (3H): A sharp singlet is expected for the methyl group of the sulfonyl moiety, likely in the region of δ 3.0-3.5 ppm.

-

Toluene Methyl Protons (3H): A singlet for the methyl group attached to the benzene ring would be expected around δ 2.3-2.6 ppm.

FTIR Spectroscopy

The infrared spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

-

Sulfonyl Group (SO₂): Strong, characteristic asymmetric and symmetric stretching vibrations are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[9]

-

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Bands in the 2900-3000 cm⁻¹ region from the two methyl groups.

-

Aromatic C=C Stretching: Several bands in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretching: A band in the 800-600 cm⁻¹ region.

Conclusion

While a definitive, experimentally determined structure of this compound remains to be elucidated, this guide provides a robust overview of its synthesis, expected structural features, and conformational preferences based on established chemical knowledge and data from analogous compounds. The provided synthesis protocol offers a clear pathway for its preparation. The predicted spectroscopic signatures can guide the characterization of this compound in a laboratory setting. Further computational and experimental studies, particularly X-ray crystallography, are warranted to provide a more precise understanding of its molecular architecture.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-CHLORO-1-METHYL-(4-METHYLSULFONYL) BENZENE | 1671-18-7 [amp.chemicalbook.com]

- 3. 1-Methyl-4-(methylsulfonyl)-benzene CAS#: 3185-99-7 [m.chemicalbook.com]

- 4. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 5. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Thermal Stability and Decomposition of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, a compound of interest in pharmaceutical and chemical synthesis. Due to the limited publicly available experimental data on this specific molecule, this guide combines its known physical properties with representative thermal analysis data from structurally similar aryl sulfones. Furthermore, it outlines standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) and proposes a hypothetical thermal decomposition pathway based on established chemical principles.

Physicochemical Properties

This compound is a solid organic compound. Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1671-18-7 |

| Molecular Formula | C₈H₉ClO₂S |

| Molecular Weight | 204.67 g/mol |

| Melting Point | 95-96 °C |

| Boiling Point (Predicted) | 351.0 ± 42.0 °C |

| Density (Predicted) | 1.283 ± 0.06 g/cm³ |

| Appearance | Beige solid |

Thermal Stability Analysis

For illustrative purposes, the following table presents thermal decomposition data for high-stability diphenyl sulfone derivatives, which serve as a relevant proxy for understanding the potential thermal robustness of this compound.[1]

| Compound | Td (5% Weight Loss) |

| Diphenyl sulfone derivative DB16 | 462 °C |

| Diphenyl sulfone derivative DB17 | 423 °C |

Note: Td represents the temperature at which a 5% weight loss is observed, indicating the onset of significant thermal decomposition.

Experimental Protocols for Thermal Analysis

To assess the thermal stability and decomposition of this compound, standardized TGA and DSC methodologies should be employed. The following protocols provide a general framework for such analyses.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A sample of 2-10 mg of finely ground this compound is accurately weighed into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

The crucible is placed on a sensitive microbalance within the TGA furnace.

-

The system is purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C).

-

A linear heating rate, commonly 10 °C/min, is applied.

-

-

Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is typically plotted as percent weight loss versus temperature. The first derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

-

Sample Preparation: A small sample (2-5 mg) of this compound is weighed and hermetically sealed in an aluminum pan.

-

Instrument Setup:

-

The sealed sample pan and an empty reference pan are placed in the DSC cell.

-

The cell is purged with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

The sample is subjected to a controlled temperature program, which may include heating and cooling cycles to study phase transitions. A typical heating rate is 10 °C/min.

-

The temperature range should encompass the expected melting and decomposition points.

-

-

Data Acquisition: The DSC instrument measures the differential heat flow between the sample and the reference pan. The data is plotted as heat flow versus temperature, with endothermic and exothermic events appearing as peaks.

Proposed Thermal Decomposition Pathway

The thermal decomposition of aryl sulfones is generally understood to proceed via a radical mechanism. The primary step is the homolytic cleavage of the relatively weak carbon-sulfur bond, leading to the formation of an aryl radical and a sulfonyl radical. The sulfonyl radical is unstable and readily extrudes sulfur dioxide (SO₂).

The following diagram illustrates a hypothetical thermal decomposition pathway for this compound.

Caption: Hypothetical thermal decomposition pathway for this compound.

Conclusion

This technical guide has synthesized the available information on the thermal properties of this compound. While direct experimental data remains to be published, analysis of structurally analogous compounds suggests a high degree of thermal stability, with decomposition likely commencing above 400 °C. The provided experimental protocols for TGA and DSC offer a clear methodology for researchers to determine the precise thermal characteristics of this compound. The proposed decomposition pathway, initiated by homolytic C-S bond cleavage, provides a chemically reasonable model for its degradation at elevated temperatures. Further experimental investigation is encouraged to validate these estimations and elucidate the complex decomposition chemistry.

References

Purity and Impurity Profile of Commercial 2-Chloro-1-methyl-4-(methylsulfonyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and impurity profile of commercial-grade 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, a key intermediate in the synthesis of various compounds. Understanding the impurity profile is critical for ensuring the quality, safety, and efficacy of downstream products in the pharmaceutical and agrochemical industries. This document outlines potential impurities, their sources, and detailed analytical methodologies for their identification and quantification.

Introduction

This compound (CAS No. 1671-18-7) is a substituted aromatic sulfone. Its chemical structure is characterized by a benzene ring substituted with a chlorine atom, a methyl group, and a methylsulfonyl group. The purity of this compound is paramount, as the presence of impurities can lead to unwanted side reactions, reduced yield, and potential toxicity in the final product. Commercial grades of this chemical typically exhibit a purity of 98% or higher.[1]

Synthesis and Potential Impurities

The most common industrial synthesis of this compound involves the electrophilic chlorination of 4-methylsulfonyltoluene.[1] This process, while efficient, can lead to the formation of several process-related impurities.

A generalized reaction scheme is as follows:

4-methylsulfonyltoluene + Cl₂ → this compound + HCl

Based on this synthesis route, the following categories of impurities can be anticipated:

-

Unreacted Starting Material: Residual 4-methylsulfonyltoluene may be present in the final product.

-

Isomeric Impurities: The chlorination reaction can result in the formation of positional isomers, with 3-Chloro-1-methyl-4-(methylsulfonyl)benzene being a likely candidate.

-

Over-reacted Products: Dichloro-substituted derivatives, such as 2,6-Dichloro-1-methyl-4-(methylsulfonyl)benzene, can be formed if the reaction is not carefully controlled.

-

Residual Solvents and Reagents: Solvents used during the reaction and work-up, as well as unreacted chlorinating agents, may persist in trace amounts.

Representative Impurity Profile

Due to the proprietary nature of commercial manufacturing processes, a universally applicable impurity profile is not publicly available. However, based on the known synthesis, a representative profile of potential impurities in a commercial batch of this compound is presented in Table 1. The concentration ranges provided are hypothetical and serve as a guideline for analytical method development and validation.

Table 1: Representative Impurity Profile of Commercial this compound

| Impurity Name | Structure | CAS Number | Typical Concentration Range (%) | Potential Source |

| 4-methylsulfonyltoluene | C₈H₁₀O₂S | 3185-99-7 | ≤ 0.5 | Unreacted Starting Material |

| 3-Chloro-1-methyl-4-(methylsulfonyl)benzene | C₈H₉ClO₂S | 6342-54-7 | ≤ 1.0 | Isomeric Byproduct |

| 2,6-Dichloro-1-methyl-4-(methylsulfonyl)benzene | C₈H₈Cl₂O₂S | N/A | ≤ 0.2 | Over-reaction Product |

Analytical Methodologies

The determination of purity and the impurity profile of this compound requires robust and validated analytical methods. Gas chromatography (GC) is a commonly employed technique for this purpose.

Gas Chromatography (GC) Method for Purity and Impurity Determination

This section outlines a detailed experimental protocol for the analysis of this compound and its related substances by gas chromatography with a flame ionization detector (GC-FID).

4.1.1. Experimental Protocol

-

Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

-

Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent).

-

Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

-

Injector Temperature: 280 °C.

-

Injection Mode: Split (split ratio 50:1).

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 10 minutes.

-

-

Detector Temperature: 300 °C.

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of the this compound sample.

-

Dissolve in 10 mL of a suitable solvent such as acetone or dichloromethane to obtain a sample solution with a concentration of approximately 5 mg/mL.

-

Vortex the solution until the sample is completely dissolved.

-

4.1.2. Method Validation Considerations

The GC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limit of detection (LOD) and limit of quantification (LOQ) for the specified impurities.

Visualizations

Logical Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the purity and impurity analysis of a batch of this compound.

References

In-Depth Technical Guide: Biological Activity of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of derivatives of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene. While the parent compound is primarily utilized as a chemical intermediate and herbicide, its structural motif is present in a variety of derivatives exhibiting significant pharmacological potential, particularly in the realm of oncology. This document details the synthesis, quantitative biological data, and experimental methodologies related to the anticancer properties of these compounds, with a focus on their pro-apoptotic mechanisms of action. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of their therapeutic promise.

Introduction

The this compound core structure, while seemingly simple, serves as a versatile scaffold in medicinal chemistry. The presence of a sulfonyl group, a chloro substituent, and a methyl group on the benzene ring provides multiple points for chemical modification, leading to a diverse array of derivatives with varied biological activities. Although the parent compound itself is mainly used in agrochemical and synthetic applications, research into its derivatives has unveiled promising candidates for drug development.

This guide will focus primarily on the anticancer activities of these derivatives, summarizing key findings from recent studies. We will explore their efficacy against various cancer cell lines, delve into their mechanisms of action, including the induction of apoptosis, and provide detailed experimental protocols for the assays used to evaluate their biological effects.

Anticancer Activity: Quantitative Data

Recent research has focused on the synthesis and evaluation of various derivatives of this compound for their potential as anticancer agents. A notable class of these derivatives includes 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidines. The in vitro cytotoxic activity of these compounds has been assessed against several human cancer cell lines, with the half-maximal inhibitory concentration (IC50) values serving as a key metric of their potency.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM)[1][2] |

| 20 | 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine | MCF-7 (Breast) | 12.8 |

| HeLa (Cervical) | Not specified | ||

| HCT-116 (Colon) | 12.7 | ||

| 24 | 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine | MCF-7 (Breast) | 12.7 |

| HeLa (Cervical) | Not specified | ||

| HCT-116 (Colon) | 12.7 | ||

| 30 | 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine | HCT-116 (Colon) | 8 |

Table 1: In vitro anticancer activity of selected this compound derivatives.

Mechanism of Action: Induction of Apoptosis

Several derivatives of this compound have been shown to exert their anticancer effects by inducing apoptosis, or programmed cell death. This is a crucial mechanism for eliminating cancerous cells without inducing an inflammatory response. One of the key pathways involved in apoptosis is the Bcl-2 family-regulated intrinsic pathway.

The Bcl-2 Family Signaling Pathway

The Bcl-2 family of proteins consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[3][4] In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing the initiation of apoptosis.[3] Upon receiving an apoptotic stimulus, which can be triggered by certain anticancer compounds, pro-apoptotic "BH3-only" proteins are activated. These proteins then bind to and inhibit the anti-apoptotic Bcl-2 members, leading to the release and activation of Bax and Bak. Activated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.

Caption: Bcl-2 family-regulated intrinsic apoptotic pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS at pH 4.7)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[1]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 1 to 100 µM) for 72 hours.[1]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[1]

-

Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compound at a concentration around its IC50 value for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Caption: Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.

-

Washing: Wash the fixed cells with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution containing RNase A to ensure only DNA is stained.

-

Incubation: Incubate at room temperature for 30 minutes.

-

Analysis: Analyze the samples by flow cytometry. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with significant anticancer potential. The studies highlighted in this guide demonstrate their ability to induce apoptosis in various cancer cell lines, often at low micromolar concentrations. The pro-apoptotic mechanism, at least in some cases, appears to be mediated through the intrinsic mitochondrial pathway involving the Bcl-2 family of proteins.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the anticancer potency and selectivity of these derivatives.

-

In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of the most promising compounds in animal models.

-

Elucidation of Detailed Mechanisms of Action: To identify specific molecular targets and signaling pathways modulated by these compounds.

The continued exploration of this chemical scaffold holds significant promise for the development of novel and effective anticancer therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-1-methyl-4-(methylsulfonyl)benzene

InChI Key: YHIYSPGAOWANSA-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, a chemical compound with applications in agriculture. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical properties, synthesis, and analytical methodologies.

Physicochemical Properties

This compound, also known as 2-chloro-4-(methylsulfonyl)toluene, is a solid with the molecular formula C8H9ClO2S.[1][2][3][4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C8H9ClO2S | [1][3] |

| Molecular Weight | 204.67 g/mol | [3][5] |

| InChI Key | YHIYSPGAOWANSA-UHFFFAOYSA-N | [1][2][5] |

| CAS Number | 1671-18-7 | [3][4] |

| Appearance | Solid | [2] |

| Melting Point | 95-96 °C | [6] |

| Boiling Point | 351.0 °C at 760 mmHg | [5][6] |

| Density | 1.283 g/cm³ | [5][6] |

| Flash Point | 166.1 °C | [5] |

Experimental Protocols

Synthesis of this compound [7][8]

A detailed method for the synthesis of this compound involves the chlorination of 4-methylsulfonyltoluene.[7][8]

-

Materials and Equipment:

-

500 mL four-necked flask

-

Stirrer

-

4-methylsulfonyltoluene (100 g)

-

98% Sulfuric acid (156 g, concentration 18.4 mol/L)

-

Chlorine gas

-

Gas chromatograph

-

-

Procedure:

-

To a 500 mL four-necked flask equipped with a stirrer, add 100 g of 4-methylsulfonyltoluene and 156 g of 98% sulfuric acid.

-

Control the reaction temperature and begin stirring the mixture.

-

Introduce chlorine gas into the mixed solution at a flow rate of 18 m³/h, maintaining the reaction temperature at 52°C.

-

Monitor the progress of the reaction using gas chromatography.

-

Continue the chlorination until the impurity content in the reaction system decreases to approximately 1%.

-

Stop the flow of chlorine gas.

-

Hydrolyze the reaction solution and then cool it to room temperature.

-

Filter the resulting solid.

-

Wash and refine the solid until the purity of 2-chloro-4-methylsulfonyltoluene is greater than 98%.

-

Dry the final product to yield approximately 117 g of 2-chloro-4-methylsulfonyltoluene (molar yield of 95.2%).[7][8]

-

Analytical Methods

The primary analytical method for monitoring the synthesis and purity of benzene derivatives is gas chromatography (GC).[9][10] For detailed structural elucidation and identification, techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are recommended.[11]

Applications

This compound is primarily utilized as a herbicide.[7]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis Workflow Diagram.

References

- 1. PubChemLite - this compound (C8H9ClO2S) [pubchemlite.lcsb.uni.lu]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. aobchem.com [aobchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 2-CHLORO-1-METHYL-(4-METHYLSULFONYL) BENZENE [chembk.com]

- 7. 2-CHLORO-1-METHYL-(4-METHYLSULFONYL) BENZENE | 1671-18-7 [amp.chemicalbook.com]

- 8. 2-CHLORO-1-METHYL-(4-METHYLSULFONYL) BENZENE | 1671-18-7 [chemicalbook.com]

- 9. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Benzene exposure: An overview of monitoring methods and their findings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1671-18-7|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Safe Handling of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Chloro-1-methyl-4-(methylsulfonyl)benzene (CAS No. 1671-18-7), a compound used in pharmaceutical intermediates.[1] Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for the safe design of experiments and for anticipating the behavior of the chemical under various conditions.

| Property | Value |

| Molecular Formula | C₈H₉ClO₂S[1] |

| Molecular Weight | 204.67 g/mol [1] |

| Melting Point | 95-96 °C |

| Boiling Point | 351.0 ± 42.0 °C at 760 mmHg (Predicted) |

| Flash Point | 166.1 ± 27.9 °C |

| Density | 1.283 ± 0.06 g/cm³ (Predicted) |

| Vapor Pressure | 0 mmHg at 25°C |

| Appearance | Solid |

| Solubility | No data available |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

| Classification | Hazard Statement | Pictogram | Signal Word |

| Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction. | Warning | |

| Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 | H411: Toxic to aquatic life with long lasting effects. |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following table outlines the recommended PPE for handling this compound.

| Protection Category | Recommended PPE | Standards and Specifications |

| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Must conform to EN 166 (EU) or be NIOSH (US) approved. |

| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. | Gloves must be inspected prior to use. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working in a poorly ventilated area. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. |

Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: General Handling of a Hazardous Solid

The following is a generalized protocol for the safe handling of this compound in a laboratory setting. This should be adapted to the specifics of your experimental design.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, an important intermediate in the preparation of herbicides and other fine chemicals.[1][2] The synthesis involves the direct chlorination of 4-methylsulfonyltoluene.

Reaction Principle

The synthesis of this compound from 4-methylsulfonyltoluene is achieved through an electrophilic aromatic substitution reaction. In this process, a chlorine atom is introduced onto the aromatic ring of 4-methylsulfonyltoluene. The methyl and methylsulfonyl groups on the benzene ring direct the incoming electrophile (chlorine) to specific positions. The reaction is typically facilitated by a catalyst in a suitable solvent.

Quantitative Data Summary

Two primary protocols for the chlorination of 4-methylsulfonyltoluene are summarized below, offering a comparison of reagents, conditions, and yields.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 4-methylsulfonyltoluene | 4-methylsulfonyltoluene |

| Chlorinating Agent | Chlorine gas | Chlorine gas |

| Catalyst/Solvent | 98% Sulfuric Acid | Iron powder and Carbon Tetrachloride |

| Temperature | 52°C | 87-91°C |

| Scale (Starting Material) | 100 g | 39 g |

| Molar Yield | 95.2% | 97% (crude) |

| Final Product Purity | >98% | Not specified |

Experimental Protocols

Protocol 1: Chlorination using Sulfuric Acid

This protocol details the synthesis of this compound using concentrated sulfuric acid as the reaction medium.[1]

Materials:

-

4-methylsulfonyltoluene (100 g)

-

98% Sulfuric acid (156 g)

-

Chlorine gas

-

500 mL four-necked flask

-

Stirrer

-

Gas inlet tube

-

Thermometer

-

Gas chromatograph for reaction monitoring

Procedure:

-

Add 100 g of 4-methylsulfonyltoluene and 156 g of 98% sulfuric acid to a 500 mL four-necked flask equipped with a stirrer.

-

Control the reaction temperature and begin stirring the mixture.

-

Introduce chlorine gas into the mixed solution at a flow rate of 18 m³/h while maintaining the temperature at 52°C.

-

Monitor the progress of the reaction by gas chromatography.

-

Continue the introduction of chlorine gas until the impurity content in the reaction system decreases to approximately 1%.

-

Stop the chlorine gas flow to terminate the reaction.

-

Hydrolyze the reaction solution, then allow it to cool to room temperature.

-

Filter the resulting solid precipitate.

-

Wash and refine the solid until the purity of 2-chloro-4-methylsulfonyltoluene is greater than 98%.

-

Dry the final product to obtain 117 g of 2-chloro-4-methylsulfonyltoluene (final molar yield of 95.2%).

Protocol 2: Chlorination using Iron Catalyst in a Low-Polarity Solvent

This protocol describes the synthesis using an iron catalyst in carbon tetrachloride.[3] This method is part of a two-step synthesis of 2-chloro-4-methylsulfonylbenzoic acid.[3][4]

Materials:

-

4-methylsulfonyltoluene (39 g)

-

Carbon tetrachloride (40 g)

-

Iron powder (3 g)

-

Iodine (0.4 g, optional co-catalyst)[3]

-

Chlorine gas

-

250 mL reactor

-

Water bath

-

Gas inlet tube

-

Gas chromatograph for reaction monitoring

Procedure:

-

In a 250 mL reactor, combine 39 g of 4-methylsulfonyltoluene, 40 g of carbon tetrachloride, 3 g of iron powder, and 0.4 g of iodine.

-

Heat the mixture using a water bath to maintain a temperature between 87-91°C.

-

Bubble chlorine gas through the reaction mixture.

-

Monitor the reaction progress using gas phase chromatography.

-

Stop the flow of chlorine gas when the amount of starting material is significantly reduced, and the desired product is the major component (approximately 5 hours).

-

Terminate the reaction.

-

Add water to the reaction mixture and stir.

-

Gently reflux the mixture, then allow it to cool while stirring.

-

Filter the mixture to isolate the solid product.

-

Dry the solid to obtain 45.5 g of crude 2-chloro-4-methylsulfonyltoluene (molar yield of 97%).

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from 4-methylsulfonyltoluene to this compound.

Caption: Chemical reaction for the synthesis of the target compound.

Experimental Workflow

This diagram outlines the general steps involved in the synthesis and purification of the product.

Caption: A generalized workflow for the synthesis and purification.

References

- 1. 2-CHLORO-1-METHYL-(4-METHYLSULFONYL) BENZENE | 1671-18-7 [amp.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 4. CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

Application Note: Electrophilic Chlorination of 3-Chloro-p-Tolyl Methyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the electrophilic chlorination of 3-chloro-p-tolyl methyl sulfone, a reaction relevant to the synthesis of polysubstituted aromatic compounds used as building blocks in medicinal chemistry and materials science.

Introduction

Aromatic sulfones are a significant class of compounds in organic synthesis and drug discovery. The introduction of additional halogen substituents onto the aromatic ring of sulfones can significantly alter their physicochemical and biological properties. This protocol outlines a method for the selective chlorination of 3-chloro-p-tolyl methyl sulfone, yielding 3,5-dichloro-p-tolyl methyl sulfone as the primary product. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring. The methyl group is an ortho, para-director, the chloro group is also an ortho, para-director, and the methyl sulfone group is a meta-director. The cumulative effect of these groups favors the substitution at the C-5 position.

Reaction Data

The following table summarizes the key quantitative data for the chlorination of 3-chloro-p-tolyl methyl sulfone.

| Parameter | Value |

| Reactant | 3-Chloro-p-tolyl methyl sulfone |

| Reagent | N-Chlorosuccinimide (NCS) |

| Catalyst | Trifluoromethanesulfonic acid |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

| Major Product | 3,5-Dichloro-p-tolyl methyl sulfone |

| Starting Material MW | 204.66 g/mol |

| Product MW | 239.10 g/mol |

Experimental Protocol

Materials:

-

3-Chloro-p-tolyl methyl sulfone

-

N-Chlorosuccinimide (NCS)

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-p-tolyl methyl sulfone (1.0 eq.) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: To the stirred solution, add N-Chlorosuccinimide (1.1 eq.) in one portion.

-

Catalyst Addition: Slowly add trifluoromethanesulfonic acid (0.2 eq.) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 3,5-dichloro-p-tolyl methyl sulfone.

Reaction Pathway

Caption: Electrophilic chlorination of 3-chloro-p-tolyl methyl sulfone.

Experimental Workflow

Caption: Workflow for the chlorination of 3-chloro-p-tolyl methyl sulfone.

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to the activating effect of the electron-withdrawing methylsulfonyl group, which facilitates the displacement of the chloro substituent.[1][2] This document details the underlying reaction principles, provides experimental protocols for reactions with various nucleophiles, and presents quantitative data to guide synthetic efforts.

Introduction to Nucleophilic Aromatic Substitution (SNAr) of this compound

Nucleophilic aromatic substitution is a critical reaction class in organic synthesis for the construction of arylamines, aryl ethers, and other derivatives. The reaction of this compound proceeds via a bimolecular addition-elimination mechanism. The potent electron-withdrawing nature of the para-methylsulfonyl group, coupled with the ortho-methyl group, activates the aromatic ring towards nucleophilic attack. This activation stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thereby lowering the activation energy of the reaction.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, followed by the departure of the chloride ion, which restores the aromaticity of the ring. The reaction rate is influenced by the nature of the nucleophile, the solvent, the reaction temperature, and the presence of a base.

Synthesis of the Starting Material

The starting material, this compound, can be synthesized from 4-methylsulfonyltoluene.[2]

Protocol for the Synthesis of this compound[2]

Materials:

-

4-methylsulfonyltoluene

-

98% Sulfuric acid

-

Chlorine gas

Procedure:

-

In a 500 mL four-necked flask equipped with a stirrer, add 100 g of 4-methylsulfonyltoluene and 156 g of 98% sulfuric acid.

-

Control the reaction temperature while stirring.

-

Introduce chlorine gas into the mixed solution at 52°C at a flow rate of 18 m³/h.

-

Monitor the reaction progress by gas chromatography.

-

When the impurity content in the reaction system decreases to approximately 1%, stop the chlorine gas flow.

-

Hydrolyze the reaction solution and cool it to room temperature.

-

Filter the resulting solid.

-

Wash and refine the solid until the content of 2-chloro-4-methylsulfonyltoluene is greater than 98%.

-

Dry the final product to yield 117 g (95.2% molar yield) of 2-chloro-4-methylsulfonyltoluene.[2]

Nucleophilic Substitution with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for the synthesis of N-aryl-4-(methylsulfonyl)-2-methylanilines. These products are often key structural motifs in pharmacologically active molecules.

General Protocol for Reaction with Primary and Secondary Amines

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, piperidine, morpholine)

-

Base (e.g., K₂CO₃, Et₃N)

-

Solvent (e.g., DMF, DMSO, NMP)

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable solvent, add the amine (1.1-1.5 eq) and the base (1.5-2.0 eq).

-

Heat the reaction mixture to a temperature between 80-150°C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Reactions with Amines

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Piperidine | K₂CO₃ | DMF | 120 | 6 | 85 | Hypothetical |

| Aniline | Et₃N | NMP | 150 | 12 | 78 | Hypothetical |

| Morpholine | K₂CO₃ | DMSO | 130 | 8 | 92 | Hypothetical |

Note: The data in this table is hypothetical and intended for illustrative purposes, as specific literature values for these exact reactions were not found in the search. The conditions are based on typical SNAr reactions with similar substrates.

Nucleophilic Substitution with Oxygen Nucleophiles

The displacement of the chloride with oxygen-based nucleophiles, such as alkoxides and phenoxides, provides access to aryl ethers, which are also important intermediates in drug discovery.

General Protocol for Reaction with Alkoxides and Phenoxides

Materials:

-

This compound

-

Alcohol or Phenol

-

Strong Base (e.g., NaH, KOtBu)

-

Solvent (e.g., THF, DMF)

Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare the alkoxide or phenoxide by adding the alcohol or phenol (1.1 eq) to a suspension of a strong base (1.2 eq) in a suitable anhydrous solvent at 0°C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) in the same solvent.

-

Heat the reaction mixture to a temperature between 60-120°C.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data for Reactions with Oxygen Nucleophiles

| Nucleophile (from) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methanol | NaH | THF | 65 | 12 | 90 | Hypothetical |

| Phenol | KOtBu | DMF | 100 | 8 | 82 | Hypothetical |

| Ethanol | NaH | THF | 65 | 14 | 88 | Hypothetical |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on general procedures for SNAr reactions.

Visualizing Reaction Workflows

General Workflow for Nucleophilic Aromatic Substitution

Caption: General experimental workflow for SNAr reactions.

Signaling Pathway of SNAr Mechanism

Caption: Mechanism of nucleophilic aromatic substitution (SNAr).

References

Application Note: Electrophilic Aromatic Substitution on 2-Chloro-4-(methylsulfonyl)toluene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed analysis of electrophilic aromatic substitution (EAS) on 2-Chloro-4-(methylsulfonyl)toluene. It outlines the predicted regioselectivity based on the directing effects of the chloro, methyl, and methylsulfonyl substituents. Due to the highly deactivated nature of the aromatic ring, this note also provides robust, generalized protocols for key electrophilic substitution reactions such as nitration, halogenation, and sulfonation, adapted for challenging substrates.

Introduction and Regioselectivity Analysis